methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647512
InChI: InChI=1S/C15H16N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-4,8-9,16-17H,5-7H2,1H3
SMILES:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC17647512

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Standard InChI InChI=1S/C15H16N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-4,8-9,16-17H,5-7H2,1H3
Standard InChI Key VWIOZKKBOBIXKH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCNCC3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound comprises a planar indole scaffold substituted at the 3-position with a 1,2,3,6-tetrahydropyridine (THP) ring and at the 5-position with a methyl carboxylate group (Figure 1). The indole-THP linkage introduces conformational flexibility, enabling interactions with biological targets .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1303890-16-5
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
SMILESO=C(C1=CC2=C(NC=C2C3=CCNCC3)C=C1)OC
MDL NumberMFCD18089663

X-ray crystallography of analogous structures reveals the indole ring’s planarity (deviation < 0.02 Å) and the THP ring’s half-chair conformation . The methyl ester group adopts a coplanar orientation with the indole system, minimizing steric strain .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by the electron-rich indole ring and the basic THP nitrogen. Under acidic conditions, protonation of the THP nitrogen may lead to ring opening, while oxidative environments could dehydrogenate the THP to a pyridine . Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

Physicochemical Properties

Solubility and Partitioning

The methyl ester enhances lipophilicity compared to carboxylic acid analogs. Calculated LogP values (e.g., 2.8 via XLogP3) suggest moderate membrane permeability, suitable for central nervous system (CNS) targeting . Aqueous solubility is limited (~0.1 mg/mL at 25°C), necessitating formulation with co-solvents for in vivo studies .

Spectroscopic Characteristics

  • UV-Vis: λmax ≈ 290 nm (indole π→π* transitions) .

  • NMR: Key signals include δ 7.8–7.6 ppm (indole H-2/H-4), δ 3.9 ppm (ester OCH₃), and δ 3.0–2.5 ppm (THP protons) .

  • MS: ESI+ m/z 257.1 [M+H]⁺ .

Pharmacological Profile

GPCR Modulation

Structural analogs demonstrate affinity for serotonin (5-HT₆, 5-HT₇) and dopamine (D₂) receptors . The THP moiety mimics endogenous amine neurotransmitters, enabling reversible interactions with orthosteric or allosteric binding sites. For instance, 3-(1-benzyl-THP-4-yl)-5-methoxyindole exhibits 5-HT₇ receptor antagonism (pKi = 7.2) , suggesting potential antidepressant applications for the methyl ester derivative.

Enzymatic Interactions

The indole scaffold may inhibit cytochrome P450 enzymes (e.g., CYP3A4), necessitating drug-drug interaction studies . Computational docking predicts hydrogen bonding between the ester carbonyl and kinase active sites, implicating roles in cancer therapy .

Applications and Research Implications

Drug Discovery

This compound serves as a precursor for neuroactive agents. For example, hydrolysis of the ester yields carboxylic acid derivatives with improved water solubility for intravenous administration . N-alkylation of the indole nitrogen could enhance blood-brain barrier penetration .

Chemical Biology

Fluorescent tagging at the 5-position enables visualization of GPCR trafficking in live cells . Isotope-labeled variants (e.g., ¹³C-THP) facilitate metabolic pathway analysis via NMR .

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